ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1263083-01-7
VCID: VC2860256
InChI: InChI=1S/C10H13NO3/c1-2-14-10(12)9-5-7-6-13-4-3-8(7)11-9/h5,11H,2-4,6H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)CCOC2
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate

CAS No.: 1263083-01-7

Cat. No.: VC2860256

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate - 1263083-01-7

Specification

CAS No. 1263083-01-7
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name ethyl 1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylate
Standard InChI InChI=1S/C10H13NO3/c1-2-14-10(12)9-5-7-6-13-4-3-8(7)11-9/h5,11H,2-4,6H2,1H3
Standard InChI Key IAKGAUXLXMOGDP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)CCOC2
Canonical SMILES CCOC(=O)C1=CC2=C(N1)CCOC2

Introduction

Chemical Identity and Properties

Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound with distinct structural features. Its molecular structure consists of a pyrrole ring fused to a pyran ring system, with an ethyl carboxylate functional group positioned at the 2-position of the pyrrole component. The compound's formal identity parameters are summarized in Table 1.

Table 1. Chemical Identity Parameters of Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate

ParameterValue
CAS Number1263083-01-7
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
IUPAC NameEthyl 1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylate
Standard InChIInChI=1S/C10H13NO3/c1-2-14-10(13)9-5-7-6-15-4-3-8(7)11-9/h5,11H,2-4,6H2,1H3
InChI Key(Not explicitly provided in sources)
SMILES NotationCCOC(=O)C1=CC2=C(N1)COCC2

The compound's physical properties include its appearance as a crystalline solid under standard conditions. It belongs to the broader class of pyrrole derivatives, with the ethyl carboxylate group significantly influencing its reactivity and potential applications.

Structural Features and Related Compounds

Structural Characteristics

The distinctive structural feature of ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate is its bicyclic framework comprising a pyrrole ring fused with a pyran ring. This arrangement creates a unique electronic distribution that contributes to its chemical behavior. The presence of the ethyl carboxylate group at the 2-position of the pyrrole ring further modifies its electronic properties and provides a functional handle for further transformations.

Related Derivatives

A closely related compound is 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid (CAS: 1263083-03-9), which represents the carboxylic acid form of the title compound. This acid derivative has a molecular weight of 167.16 g/mol and shares the same core structure but lacks the ethyl group of the ester functionality .

Another structural isomer found in the literature is ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate, which differs in that it contains a pyrazole ring instead of a pyrrole ring in its bicyclic system . This structural variation results in different chemical and potentially biological properties.

Chemical Reactivity and Transformations

Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate can participate in various chemical transformations, primarily due to its heterocyclic nature and the presence of the ethyl carboxylate group.

Functional Group Transformations

The ethyl ester functionality can undergo typical carboxylic ester reactions:

  • Hydrolysis to the corresponding carboxylic acid (1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid)

  • Transesterification to form different esters

  • Reduction to alcohols

  • Amidation to form amide derivatives

Ring Modifications

The pyrrole and pyran rings can undergo various transformations:

  • N-functionalization of the pyrrole nitrogen

  • Electrophilic substitution reactions on the pyrrole ring

  • Oxidation or reduction of the pyran ring

  • Ring-opening reactions under specific conditions

These reactions often involve acidic or basic catalysts and organic solvents, with the compound's unique structure allowing it to interact effectively with various reagents.

ParameterInformation
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501
Storage TemperatureRoom Temperature
GHS PictogramGHS07 (Exclamation mark)

Similar cautions likely apply to ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate, although specific hazard information would need verification .

Current Research and Future Directions

Research on ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate continues to develop, with studies focusing on several key areas:

  • Development of improved synthetic routes with higher yields and purity

  • Investigation of chemical reactivity and novel transformations

  • Evaluation of potential biological activities and structure-activity relationships

  • Exploration of applications in materials science and coordination chemistry

The compound's ability to interact with biological targets at the molecular level suggests potential applications in therapeutic areas, although further investigation is needed to fully explore its potential. Structure-based design approaches may help identify specific biological targets for this compound or its derivatives.

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